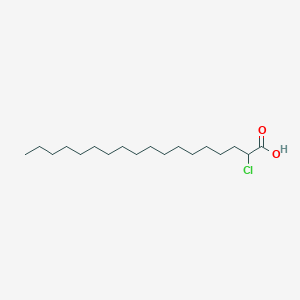

2-Chlorooctadecanoic acid

Übersicht

Beschreibung

2-chloro Stearic Acid, also known as 2-chlorooctadecanoic acid, is a chlorinated derivative of stearic acid. It is a long-chain fatty acid with the molecular formula C18H35ClO2.

Wirkmechanismus

Target of Action

2-Chlorooctadecanoic acid, also known as 2-chloro-stearic acid, is a bioactive fatty acid . It primarily targets monocytes and macrophages . These cells play crucial roles in inflammatory diseases such as atherosclerosis .

Mode of Action

This compound interferes with protein palmitoylation, induces endoplasmic reticulum (ER) stress markers, reduces the ER ATP content, and activates the transcription and secretion of IL-6 and IL-8 . It disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage .

Biochemical Pathways

The compound is involved in the apoptosis pathway. It causes apoptosis through increased reactive oxygen species production and endoplasmic reticulum stress . Antioxidants and CCAAT/enhancer-binding protein homologous protein can block such induced cell apoptosis .

Pharmacokinetics

It has been identified in human blood , suggesting that it can be absorbed and distributed in the body

Result of Action

This compound causes significant apoptosis of primary monocytes . It also causes apoptosis in THP-1 human monocytes and RAW 264.7 mouse macrophages . The treatment increases caspase-3 activity and poly (ADP-ribose) polymerase cleavage in THP-1 cells .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, it accumulates in activated primary human monocytes . Its levels rise to approximately 20 μmol/L in phorbol myristate–stimulated human monocytes, compared with unstimulated cells . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as cellular activation state and the presence of inflammatory stimuli.

Biochemische Analyse

Biochemical Properties

2-Chlorooctadecanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interfere with protein palmitoylation, a post-translational modification process that attaches palmitic acid to cysteine residues on proteins. This interaction can affect the protein’s localization and function . Additionally, this compound can induce endoplasmic reticulum stress and activate inflammatory pathways by increasing the production of reactive oxygen species .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In monocytes and macrophages, it can induce apoptosis through the production of reactive oxygen species and endoplasmic reticulum stress . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase caspase-3 activity and poly (ADP-ribose) polymerase cleavage in THP-1 human monocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to specific proteins, disrupting their normal function and localization. This binding can result in the inhibition of protein palmitoylation, leading to altered cellular signaling and function . Additionally, the compound’s ability to induce oxidative stress and endoplasmic reticulum stress contributes to its apoptotic effects on cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained endoplasmic reticulum stress and apoptosis in cells . The compound’s stability under various conditions must be considered when designing experiments to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and induce mild cellular responses. At higher doses, it can cause significant toxic effects, including increased apoptosis and oxidative stress . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate fatty acid metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Its role in disrupting protein palmitoylation also impacts metabolic pathways related to lipid signaling and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its biological activity and function . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. The compound’s localization within the endoplasmic reticulum is particularly significant, as it contributes to the induction of endoplasmic reticulum stress and subsequent cellular responses . Understanding its subcellular localization is essential for comprehending its mechanism of action and effects on cellular function.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2-Chlorstearinsäure kann durch Chlorierung von Stearinsäure synthetisiert werden. Der Prozess beinhaltet typischerweise die Reaktion von Stearinsäure mit Thionylchlorid oder Phosphortrichlorid unter kontrollierten Bedingungen. Die Reaktion wird in einem inerten Lösungsmittel wie Dichlormethan durchgeführt, und die Temperatur wird auf etwa 0-5 °C gehalten, um Nebenreaktionen zu verhindern .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 2-Chlorstearinsäure großtechnische Chlorierungsprozesse. Die Stearinsäure wird zunächst gereinigt und dann in Gegenwart eines Katalysators mit Chlorgas chloriert. Die Reaktion wird in einem kontinuierlichen Durchflussreaktor durchgeführt, um eine gleichmäßige Chlorierung und eine hohe Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Chlorstearinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere Nukleophile wie Hydroxidionen substituiert werden, was zur Bildung von Hydroxystearinsäure führt.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um chlorierte Fettsäuren mit höheren Oxidationsstufen zu bilden.

Reduktionsreaktionen: Das Chloratom kann reduziert werden, um Stearinsäure zu bilden

Häufige Reagenzien und Bedingungen:

Substitution: Natriumhydroxid in wässriger Lösung bei erhöhten Temperaturen.

Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators

Hauptprodukte, die gebildet werden:

- Hydroxystearinsäure

- Chlorierte Fettsäuren

- Stearinsäure

Wissenschaftliche Forschungsanwendungen

2-Chlorstearinsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer chlorierter Fettsäuren verwendet.

Biologie: Wird für seine Rolle im Zellstoffwechsel und seine Auswirkungen auf den Lipidstoffwechsel in Zellen untersucht.

Medizin: Wird auf seine möglichen therapeutischen Wirkungen untersucht, einschließlich seiner Rolle bei der Modulation von Entzündungsreaktionen.

Industrie: Wird bei der Herstellung von Tensiden, Schmiermitteln und anderen Industriechemikalien verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlorstearinsäure beinhaltet seine Interaktion mit Zellmembranen und Enzymen. Es ist bekannt, dass es sich in primären menschlichen Monozyten und Neutrophilen anreichert, wo es die Freisetzung von DNA aus Neutrophilen induziert. Dieser Prozess wird durch die Produktion von reaktiven Sauerstoffspezies und endoplasmatischem Retikulumstress vermittelt . Die Verbindung beeinflusst auch den Lipidstoffwechsel, indem sie mit Enzymen interagiert, die an der Fettsäuresynthese und -abbau beteiligt sind .

Ähnliche Verbindungen:

Stearinsäure: Eine nicht-chlorierte Fettsäure mit ähnlicher Kettenlänge, aber ohne das Chloratom.

2-Bromstearinsäure: Ein bromiertes Derivat der Stearinsäure mit ähnlichen chemischen Eigenschaften.

2-Iodstearinsäure: Ein iodiertes Derivat mit ähnlicher Reaktivität, aber unterschiedlichem Halogenatom

Einzigartigkeit: 2-Chlorstearinsäure ist einzigartig aufgrund des Vorhandenseins des Chloratoms, das eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. Das Chloratom macht die Verbindung reaktiver in Substitutions- und Reduktionsreaktionen im Vergleich zu ihrem nicht-halogenierten Gegenstück, Stearinsäure .

Vergleich Mit ähnlichen Verbindungen

Stearic Acid: A non-chlorinated fatty acid with similar chain length but lacking the chlorine atom.

2-bromo Stearic Acid: A brominated derivative of stearic acid with similar chemical properties.

2-iodo Stearic Acid: An iodinated derivative with similar reactivity but different halogen atom

Uniqueness: 2-chloro Stearic Acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom makes the compound more reactive in substitution and reduction reactions compared to its non-halogenated counterpart, stearic acid .

Eigenschaften

IUPAC Name |

2-chlorooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNLLSNNESIVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516737 | |

| Record name | 2-Chlorooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56279-49-3 | |

| Record name | 2-Chlorooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

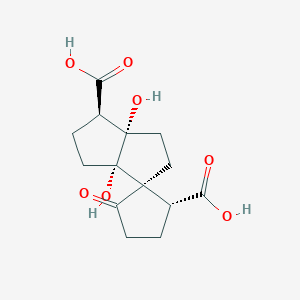

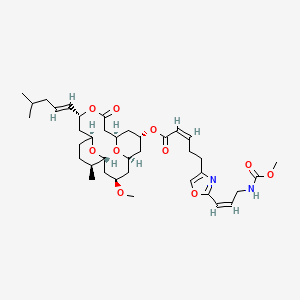

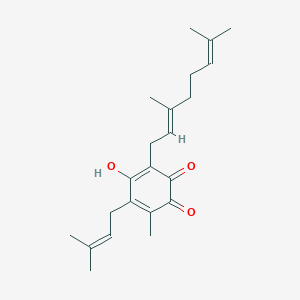

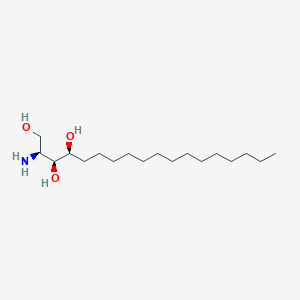

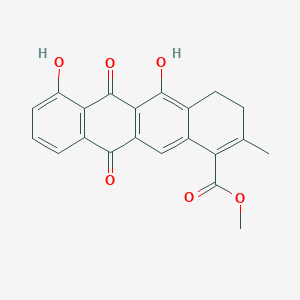

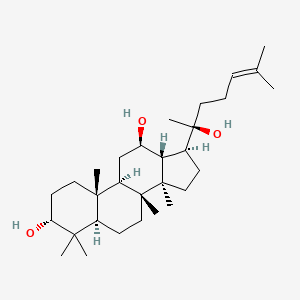

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.